
5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid Methyl Ester
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Overview
Description
5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid Methyl Ester is a useful research compound. Its molecular formula is C17H15N3O3 and its molecular weight is 309.32 g/mol. The purity is usually 95%.
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Biological Activity
5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic Acid Methyl Ester (CAS No. 372078-46-1) is a pyrazole derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity associated with this compound, synthesizing findings from various studies to provide a comprehensive overview.
The compound's molecular formula is C17H15N3O3 with a molecular weight of approximately 309.32 g/mol. Its structure incorporates a cyclopropyl group, a quinolinyl moiety, and a pyrazole ring, which contribute to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C17H15N3O3 |
Molecular Weight | 309.32 g/mol |
CAS Number | 372078-46-1 |
Antimicrobial Activity
Research indicates that pyrazole derivatives, including the compound , exhibit significant antimicrobial properties. In particular, studies have shown that modifications in the structure can enhance activity against various bacterial strains:
- Study Findings : A series of pyrazole derivatives were tested against E. coli and S. aureus, revealing that certain substitutions led to improved antibacterial efficacy. For instance, compounds with aliphatic amide pharmacophores demonstrated enhanced activity against these pathogens .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Mechanism of Action : The compound appears to interact with specific molecular targets involved in cancer cell proliferation and survival. It has been suggested that its mechanism may involve the inhibition of key enzymes or receptors associated with tumor growth .
- Case Studies : In vitro studies have demonstrated that certain derivatives of this compound exhibit cytotoxic effects on cancer cell lines, indicating potential as a therapeutic agent in oncology .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented. The compound's structure allows it to modulate inflammatory responses effectively:
- Research Evidence : Various studies have reported that compounds within this class demonstrate comparable efficacy to established anti-inflammatory drugs like indomethacin in reducing inflammation in animal models .
The biological effects of this compound are likely mediated through interactions with specific proteins involved in cellular signaling pathways:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX) involved in the inflammatory process.
- Receptor Modulation : It may also interact with receptors on cell membranes that influence cellular responses to external stimuli.
Scientific Research Applications
Medicinal Chemistry
1.1 Antihypertensive Properties
One of the primary applications of this compound is as an intermediate in the synthesis of Zoniporide, a potent antihypertensive agent. Zoniporide acts as a selective inhibitor of the sodium-hydrogen exchanger (NHE), which plays a crucial role in regulating blood pressure. The effectiveness of Zoniporide in clinical settings highlights the importance of 5-Cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylic acid methyl ester in developing new antihypertensive therapies .
1.2 Anti-inflammatory Activity
Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory properties. The presence of the quinoline moiety may enhance this activity by modulating inflammatory pathways. Thus, this compound could be explored for its potential in treating inflammatory diseases .
Biochemical Research
2.1 Proteomics Research
The compound is utilized in proteomics research as a biochemical tool. Its unique structure allows it to interact with specific proteins, making it valuable for studying protein functions and interactions within cellular systems . It can serve as a probe to investigate biochemical pathways and mechanisms.
2.2 Chemical Biology
In chemical biology, this compound can be used to design experiments that elucidate cellular processes. Its ability to inhibit specific enzymes or pathways can provide insights into disease mechanisms and potential therapeutic targets .
Synthetic Applications
The compound serves as an intermediate in various synthetic pathways aimed at producing complex organic molecules. Its versatility makes it a valuable building block in organic synthesis, particularly in creating other bioactive compounds .
Case Studies and Research Findings
Properties
IUPAC Name |
methyl 5-cyclopropyl-1-(2-oxo-1H-quinolin-5-yl)pyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-23-17(22)12-9-18-20(16(12)10-5-6-10)14-4-2-3-13-11(14)7-8-15(21)19-13/h2-4,7-10H,5-6H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAIHUAFFHENCC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=CC=CC3=C2C=CC(=O)N3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201133004 |
Source
|
Record name | Methyl 5-cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201133004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372078-46-1 |
Source
|
Record name | Methyl 5-cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=372078-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-cyclopropyl-1-(1,2-dihydro-2-oxo-5-quinolinyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201133004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.